Sodium 2,5-dimethylbenzenesulfonate chemical structure and physicochemical properties
Sodium 2,5-dimethylbenzenesulfonate chemical structure and physicochemical properties
This guide provides a comprehensive technical overview of Sodium 2,5-Dimethylbenzenesulfonate, a compound of significant interest in various chemical and pharmaceutical applications. Designed for researchers, scientists, and drug development professionals, this document delves into its chemical structure, physicochemical properties, synthesis, and functional applications, with a focus on its role as a hydrotropic agent.
Introduction and Nomenclature
Sodium 2,5-dimethylbenzenesulfonate is an aromatic organic compound. It is the sodium salt of 2,5-dimethylbenzenesulfonic acid. Due to its amphiphilic nature—possessing both a hydrophobic dimethylbenzene ring and a hydrophilic sulfonate group—it is classified as a hydrotrope. Hydrotropes are a class of compounds that, at high concentrations, enhance the aqueous solubility of poorly soluble or hydrophobic substances.[1][2] This property makes it a valuable excipient in liquid formulations, including pharmaceuticals, detergents, and personal care products.[3][4]
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IUPAC Name : Sodium 2,5-dimethylbenzenesulfonate
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Synonyms : Sodium p-xylene-2-sulfonate, p-Xylene-2-sulfonic acid sodium salt
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CAS Number : 827-19-0 (for the sodium salt); 609-54-1 (for the parent acid)[5][6]
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Molecular Formula : C₈H₉NaO₃S[6]
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Molecular Weight : 208.21 g/mol [6]
Chemical Structure and Physicochemical Properties
The molecular architecture of Sodium 2,5-dimethylbenzenesulfonate is key to its function. The planar, non-polar p-xylene ring constitutes the hydrophobic portion, while the ionic sulfonate group provides a highly polar, hydrophilic domain.
Caption: General workflow for the synthesis of Sodium 2,5-dimethylbenzenesulfonate.
Mechanism Deep Dive: Electrophilic Aromatic Substitution
The core of the synthesis is the sulfonation reaction. The choice of concentrated sulfuric acid (typically >90%) is critical as it serves as both the reactant and the solvent.
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Generation of the Electrophile : In concentrated sulfuric acid, an equilibrium exists which generates sulfur trioxide (SO₃), the active electrophile. The reaction is: 2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻ In fuming sulfuric acid (oleum), SO₃ is present in excess, driving the reaction more effectively. [7]
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Electrophilic Attack : The p-xylene ring, activated by its two electron-donating methyl groups, acts as a nucleophile. It attacks the electrophilic sulfur atom of SO₃. The methyl groups direct the substitution to the ortho position (positions 2, 3, 5, and 6). Position 2 (and its equivalent, 5) is sterically less hindered than positions 3 and 6, making 2,5-disubstitution the major product. [8]
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Rearomatization : The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to a base in the medium (like HSO₄⁻) to restore the aromaticity of the ring, yielding 2,5-dimethylbenzenesulfonic acid.
The subsequent neutralization with sodium hydroxide is a standard acid-base reaction that forms the stable sodium salt.
Exemplary Laboratory Synthesis Protocol
This protocol describes a standard laboratory-scale synthesis. Causality : The choices of reagents and conditions are dictated by the reaction mechanism and desired product purity.
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Reaction Setup : To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add p-xylene (1.0 mol). Cool the flask in an ice-water bath.
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Rationale: Cooling is essential to control the initial exothermic reaction between sulfuric acid and the aromatic hydrocarbon, preventing unwanted side reactions and ensuring selectivity.
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Sulfonation : Slowly add concentrated (93-98%) sulfuric acid (1.2 mol) dropwise to the stirred p-xylene over 1-2 hours, maintaining the temperature below 20°C.
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Rationale: A slight molar excess of sulfuric acid ensures complete conversion of the p-xylene. The slow addition and temperature control are critical for safety and to minimize the formation of by-products like sulfones. [4]
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Reaction Completion : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 80-100°C for 2-3 hours to drive the reaction to completion.
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Rationale: Heating provides the necessary activation energy for the sulfonation of any remaining p-xylene.
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Neutralization : Cool the reaction mixture to room temperature and pour it carefully into a beaker containing ice and water. While stirring vigorously, slowly add a 50% (w/v) sodium hydroxide solution until the pH of the solution is neutral (pH ~7).
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Rationale: Pouring the acidic mixture into ice water dissipates the heat of dilution. The neutralization converts the sulfonic acid to its more stable and easily isolable sodium salt.
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Isolation and Purification : The sodium salt may precipitate upon cooling or by adding sodium chloride ("salting out"). Collect the crude solid by vacuum filtration. Purify the product by recrystallization from an ethanol-water mixture.
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Rationale: Recrystallization is a standard technique to purify solid organic compounds, removing unreacted starting materials and soluble impurities.
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Drying : Dry the purified white crystalline product in a vacuum oven at 80-100°C to a constant weight.
Spectroscopic and Analytical Characterization
Structural confirmation of Sodium 2,5-dimethylbenzenesulfonate relies on standard spectroscopic techniques.
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FTIR Spectroscopy : The infrared spectrum is expected to show characteristic absorption bands for the sulfonate group, including strong asymmetric and symmetric S=O stretching vibrations around 1200-1150 cm⁻¹ and 1060-1030 cm⁻¹, respectively. Aromatic C-H and C=C stretching bands will also be present. [1][9]
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¹H NMR Spectroscopy : In a D₂O solvent, the proton NMR spectrum is predicted to be relatively simple due to the molecule's symmetry.
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Two singlets for the two non-equivalent methyl groups (C2-CH₃ and C5-CH₃), likely in the range of δ 2.2-2.7 ppm.
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Three signals for the aromatic protons. A singlet for the proton at C3 (or C6) and two doublets for the protons at C4 and C6 (or C3), appearing in the aromatic region (δ 7.0-8.0 ppm). The exact pattern depends on the coupling between adjacent protons.
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¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the aromatic carbons due to the substitution pattern, and two signals for the two methyl carbons. The carbon atom attached to the sulfonate group (C1) would be significantly downfield.
Application as a Hydrotropic Agent
The primary utility of Sodium 2,5-dimethylbenzenesulfonate is as a hydrotrope. Unlike conventional surfactants which form well-defined micelles above a Critical Micelle Concentration (CMC), hydrotropes are thought to operate through a more cooperative, less-ordered self-aggregation mechanism. [10] The concentration at which a hydrotrope begins to significantly increase the solubility of a solute is known as the Minimum Hydrotropic Concentration (MHC) . [2]Above the MHC, it is proposed that the hydrotrope molecules form aggregates that can sequester hydrophobic drug molecules, effectively shielding them from the aqueous environment. This mechanism can lead to a dramatic, often several-fold, increase in the apparent solubility of poorly water-soluble active pharmaceutical ingredients (APIs). [11] The choice of a hydrotrope like Sodium 2,5-dimethylbenzenesulfonate is advantageous in drug development as it can solubilize APIs without the potential drawbacks of some organic co-solvents or surfactants, offering a "greener" and potentially less toxic alternative in formulations. [1]
Safety and Handling
Sodium 2,5-dimethylbenzenesulfonate and its parent acid are considered irritants.
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Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation). [12][13]* Handling : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area. Avoid inhalation of dust.
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Storage : The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place. [12][14]
References
- Cerfontain, H., Lambrechts, H. J. P. M., & Schaasberg-Nienhuis, Z. R. H. (1982). Aromatic sulfonation. Part 23: Sulfonation of p-xylene in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-667.
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ChemBK. (2024, April 10). Benzenesulfonic acid, 2,5-dimethyl-. Retrieved from [Link]
- Cerfontain, H., & Lambrechts, H. J. P. M. (1982). Aromatic sulfonation. Part 24: Kinetics and mechanism of the sulfonation of o‐ and m‐xylene in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 669-674.
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SpectraBase. (n.d.). Benzenesulfonic acid, 2,5-dimethyl-, sodium salt. Retrieved from [Link]
- Park, K., et al. (2009). Hydrotropic Solubilization of Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences, 98(11), 3953-3965.
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Journal of Drug Delivery and Therapeutics. (2021, February 15). Hydrotropic Solubilization: An Emerging Approach. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2022, February 12). Technical Applications of Hydrotropes: Sustainable and Green Carriers. Retrieved from [Link]
- Sulfonation process. (n.d.). In Wikipedia. Retrieved from a relevant source discussing sulfonic acid pKa.
- Google Patents. (n.d.). JPS58154550A - Production method of high purity m-xylene-4-sulfonic acid.
- Global Substance Registration System (GSRS). (n.d.). 2,5-DIMETHYLBENZENESULFONIC ACID.
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Natural Volatiles & Essential Oils Journal. (n.d.). A Review On Pharmaceutical Hydrotropes. Retrieved from [Link]
- Benchchem. (2025). Technical Support Center: Optimizing Hydrotropic Solubilization with Sodium 4-isopropylbenzenesulfonate.
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Indian Academy of Sciences. (n.d.). Small-angle neutron scattering studies of sodium butyl benzene sulfonate aggregates in aqueous solution. Retrieved from [Link]
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001CHEMICAL. (n.d.). CAS No. 827-19-0, Sodium 2,5-dimethylbenzenesulfonate. Retrieved from [Link]
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